
3-(2-Phenylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylphenyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is driven by photochemical conditions and results in the formation of the azetidine ring.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of copper-catalyzed multicomponent reactions. These reactions are efficient and can be conducted under mild conditions without the need for a base . The use of microwave irradiation and solid support, such as alumina, can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 3-(2-Phenylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of azetidine.
Reduction: Amines and other reduced forms.
Substitution: Substituted azetidines with various functional groups.
科学的研究の応用
3-(2-Phenylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a template for materials science.
作用機序
The mechanism of action of 3-(2-Phenylphenyl)azetidine is primarily driven by its ring strain and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its nitrogen atom. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2-Phenylphenyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a unique set of properties for various applications .
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
3-(2-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-16-11-13/h1-9,13,16H,10-11H2 |
InChIキー |
FJIVBSFGDBUFGR-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


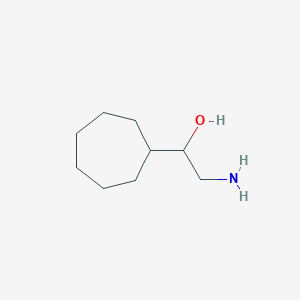
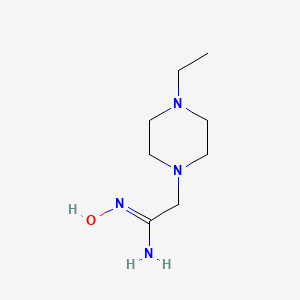
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
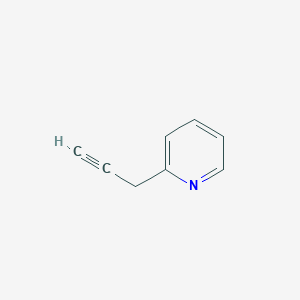
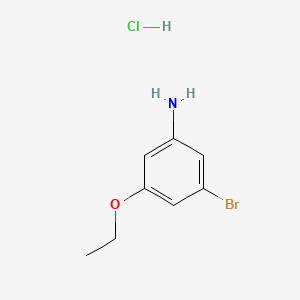

![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)
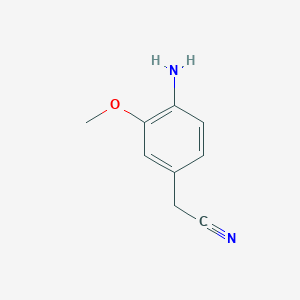
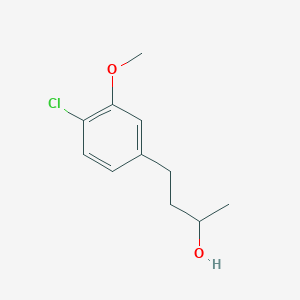
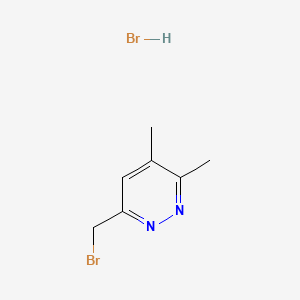


![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)

